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molecular formula C16H26O6 B3350024 MMA nBA MAA CAS No. 25035-69-2

MMA nBA MAA

Cat. No. B3350024
M. Wt: 314.37 g/mol
InChI Key: DNBZRBSJOJZJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08052271B2

Procedure details

A reaction container equipped with a stirrer, a reflux condenser, a thermometer and a nitrogen inlet pipe was charged with propylene glycol monomethyl ether acetate (PMA) as a solvent and azobisisobutyronitrile as a polymerization initiator. A solution containing methyl methacrylate (MMA), n-butyl acrylate (nBA) and methacrylic acid (MAA) was added dropwise to the reaction container under a nitrogen gas atmosphere to conduct a radical polymerization reaction with heating, thereby obtaining an MMA-nBA-MAA type resin 1. After completion of the reaction, PMA was removed by heating and drying under reduced pressure to obtain a resin 1 as solids. This resin 1 was neutralized with an aqueous solution of potassium hydroxide to obtain an aqueous solution having a solid content concentration of 20% by mass. Incidentally, the resin 1 was in a state dissolved in the aqueous solution, and so the 50% cumulative volume average particle size (D50) of the resin 1 could not be measured. The weight average molecular weight of the resin 1 in terms of polystyrene was 12,000. The glass transition temperature of the resin 1 was 80° C. The acid value of the resin 1 as measured by a neutralization titration method was 60 mg KOH/g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[CH:21]=[CH2:22].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31]>C(OC(C)COC)(=O)C>[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[CH:21]=[CH2:22].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(COC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction container equipped with a stirrer, a reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction container under a nitrogen gas atmosphere
CUSTOM
Type
CUSTOM
Details
a radical polymerization reaction
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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